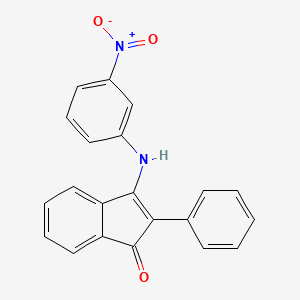
3-(3-nitroanilino)-2-phenyl-1H-inden-1-one
Descripción general
Descripción
The compound “3-(3-nitroanilino)-2-phenyl-1H-inden-1-one” is a complex organic molecule. It contains a nitroaniline group, a phenyl group, and an indenone group . Nitroaniline is a derivative of aniline that carries a nitro functional group . The phenyl group is a cyclic group of atoms with the formula C6H5, and indenone is a polycyclic compound with fused benzene and cyclopentadienone rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. Techniques like X-ray diffraction could be used to determine the crystal structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Nitroaniline, for example, is used as a precursor to dyes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, nitroaniline is a yellow solid with a melting point of 114 °C and a boiling point of 306 °C .Aplicaciones Científicas De Investigación
Chemical Properties and Biological Activity
- Chemical Structure and Biological Activity : Derivatives of 2-phenyl-1H-indene-1-one, structurally related to 3-(3-nitroanilino)-2-phenyl-1H-inden-1-one, were synthesized and characterized using spectroscopic techniques. These compounds exhibited antibacterial activity against gram-negative (Pseudomonas aeruginosa) and gram-positive (Methicillin Resistant Staphylococcus aureus) bacteria (El‐Sheshtawy & Baker, 2014).
Metal Ion Detection and Selectivity
- Mercury Ion Selectivity : A compound structurally similar to this compound, specifically 1-(2-Nitro-4-methyl phenyl)-6-methyl-6-methoxy-1,4,5,6-tetrahydro-pyrimidine-2-(3H) thione (TPT), showed selectivity for Hg2+ ions, indicating potential applications in environmental monitoring and chemical analysis (Jain, Sondhi, & Sharma, 2000).
Dyeing and Material Science
- Functionalization and Antimicrobial Evaluation : Phenothiazine and azo-compounds, which share structural similarities with this compound, were synthesized and their biological activity was evaluated, indicating potential in dyeing and antimicrobial applications (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).
Synthesis and Coordination in Metal Complexes
- Nickel(II) Complexes : Research on diamagnetic complexes of nickel(II) containing bidentate pi-radical monoanions, though not directly mentioning this compound, provides insights into the chemical behavior and potential applications of complex compounds in fields like catalysis or material science (Blanchard et al., 2005).
Biochemical and Pharmacological Studies
- Vasorelaxant Effects and Biochemical Pathways : A molecule structurally related to this compound, 1-Nitro-2-phenylethane, demonstrated significant vasorelaxant effects, suggesting potential pharmacological applications in managing blood pressure and cardiovascular conditions (Brito et al., 2013).
Mecanismo De Acción
Target of Action
The compound 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one, also known as TCMDC-125484, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like TCMDC-125484 may interact with their targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s action results in a variety of molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-nitroanilino)-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-21-18-12-5-4-11-17(18)20(19(21)14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23(25)26/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIBXZGGSXVBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238458 | |
| Record name | 3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937605-22-6 | |
| Record name | 3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937605-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine](/img/structure/B3169451.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169457.png)
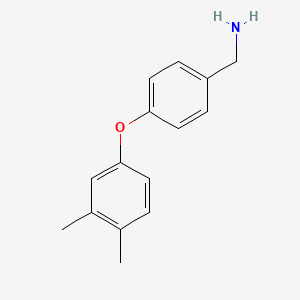
![[4-(Cyclopropylmethoxy)phenyl]methanamine](/img/structure/B3169470.png)
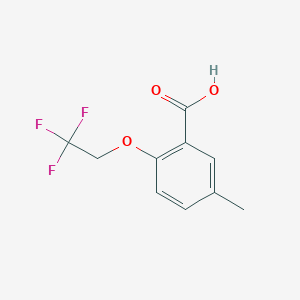
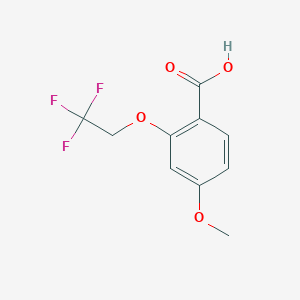
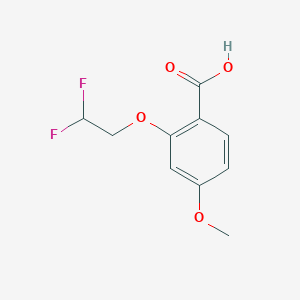


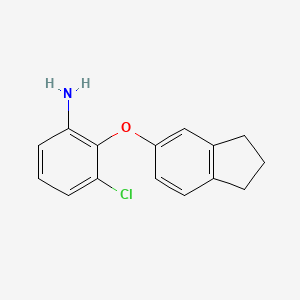
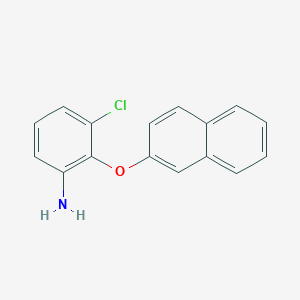
![4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3169537.png)
![3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B3169543.png)
![4-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]benzoic Acid](/img/structure/B3169546.png)